"2-Fluoro-4-(pentafluorosulfur)cinnamic acid" properties
"2-Fluoro-4-(pentafluorosulfur)cinnamic acid" properties
Technical Whitepaper: The Strategic Utility of 2-Fluoro-4-(pentafluorosulfur)cinnamic Acid in Medicinal Chemistry
Introduction: The "Super-Trifluoromethyl" Scaffold
In the landscape of modern drug design, the modulation of lipophilicity and metabolic stability determines the success of a lead compound. 2-Fluoro-4-(pentafluorosulfur)cinnamic acid represents a sophisticated building block that combines the privileged cinnamic acid scaffold with two high-impact fluorinated motifs: the ortho-fluorine atom and the para-pentafluorosulfanyl (
While the trifluoromethyl (
This guide details the physicochemical profile, synthesis, and application of this specific fluorinated cinnamate, treating it not just as a reagent, but as a strategic lever in structure-activity relationship (SAR) studies.
Physicochemical Profile & Molecular Logic
The utility of 2-Fluoro-4-(pentafluorosulfur)cinnamic acid lies in its unique electronic and steric signature.
Comparative Properties: vs.
The
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Cinnamic Acid Derivative |
| Hammett Constant ( | 0.54 | 0.68 | Stronger acid (lower pKa) than |
| Electronegativity | 3.36 (Pauling) | ~3.65 (Group) | High dipole moment; influences Michael acceptor reactivity. |
| Hydrophobicity ( | 0.88 | 1.51 | Significant boost in LogP; enhances membrane permeability. |
| Steric Volume ( | ~42 | ~79 | Fills larger hydrophobic pockets; restricts rotation. |
| Metabolic Stability | High | Exceptional | Resistant to P450 oxidation; the 2-F further blocks ortho-hydroxylation. |
The "Ortho-Fluorine" Effect
The fluorine atom at the C2 position is not merely a substituent; it is a conformational lock.
-
Metabolic Blockade: The C2 position on the phenyl ring is a common site for Phase I metabolic oxidation. Fluorine substitution effectively blocks this pathway.
-
Planarity & Acidity: The electron-withdrawing nature of the 2-F atom, combined with the 4-
, significantly increases the acidity of the carboxylic acid compared to unsubstituted cinnamic acid (pKa ~4.44). We estimate the pKa of this derivative to be in the 3.5–3.8 range, altering its ionization state at physiological pH.
Figure 1: Structural dissection of the molecule’s pharmacophoric advantages.
Synthetic Methodology
While various routes exist (e.g., Heck coupling), the Knoevenagel Condensation remains the most robust and scalable method for synthesizing this cinnamic acid derivative, particularly to ensure the thermodynamically stable trans (E)-isomer.
Protocol: Modified Knoevenagel Condensation
Objective: Synthesis of (E)-2-Fluoro-4-(pentafluorosulfur)cinnamic acid from the aldehyde precursor.
Reagents:
-
Precursor: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (1.0 eq)
-
Nucleophile: Malonic acid (1.2 eq)
-
Base/Catalyst: Piperidine (0.1 eq) or Pyridine (Solvent/Base)
-
Solvent: Pyridine (or Ethanol with catalytic piperidine)
-
Temperature: 80–100°C
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (e.g., 10 mmol) in anhydrous pyridine (20 mL).
-
Note: The aldehyde is electron-deficient due to the
and F groups, making the carbonyl carbon highly electrophilic and reactive.
-
-
Addition: Add malonic acid (12 mmol) and a catalytic amount of piperidine (5 drops).
-
Reflux: Heat the reaction mixture to 100°C. Stir for 4–6 hours.
-
Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc) or LC-MS. The evolution of
gas indicates the decarboxylation step is proceeding.
-
-
Workup (Precipitation):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into ice-cold HCl (1M, 100 mL) with vigorous stirring. The pyridine is neutralized, and the free acid product will precipitate as a white/off-white solid.
-
Critical Step: Ensure pH < 2 to fully protonate the carboxylic acid.
-
-
Purification:
-
Filter the precipitate and wash with cold water.[4]
-
Recrystallize from Ethanol/Water or Acetonitrile to obtain pure (E)-isomer.
-
Figure 2: Workflow for the Knoevenagel condensation synthesis.
Reactivity & Applications
Derivatization Strategies
Once synthesized, the molecule serves as a versatile intermediate.[5]
-
Amide Coupling: The carboxylic acid can be activated (using HATU or SOCl2) to react with amines. This is the primary route for generating peptidomimetics or enzyme inhibitors.
-
Michael Addition: The
-unsaturated system is highly activated by the electron-withdrawing and 2-F groups. It serves as an excellent Michael acceptor for thiols (cysteine targeting) or amines in heterocycle synthesis (e.g., pyrazolines).
Case Study: Bioisosterism in Drug Design
In a hypothetical optimization of a cinnamic acid-based PPAR agonist or a covalent kinase inhibitor:
-
Problem: The lead compound containing a 4-
group shows rapid metabolic clearance or insufficient blood-brain barrier (BBB) penetration. -
Solution: Substitution with the 2-Fluoro-4-
analog. -
Outcome:
-
Lipophilicity: LogP increases by ~0.6 units, improving BBB penetration.
-
Stability: The 2-F blocks ortho-hydroxylation, extending half-life (
). -
Potency: The larger volume of
fills the hydrophobic pocket more effectively, potentially improving values via van der Waals interactions.
-
References
-
Altmonte, S., & Zanda, M. (2012).[6] Synthetic chemistry and biological activity of pentafluorosulfanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57–93.[6] Link[6]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Navarrete, A., Somanathan, R., & Aguirre, G. (2013).[7] 2,3,4,5,6-Pentafluoro-trans-cinnamic acid.[7][8] Acta Crystallographica Section E, E69, o1513. Link (Provides crystallographic precedence for SF5-cinnamic acid derivatives).
-
Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[6]
-
BenchChem Protocols. (2025). Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. Application Notes. Link (General protocol adaptation).
Sources
- 1. escholarship.org [escholarship.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]
